molecular formula C12H14N2O2 B2541900 3-propyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione CAS No. 1040715-76-1

3-propyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione

Cat. No.: B2541900
CAS No.: 1040715-76-1
M. Wt: 218.256
InChI Key: YRZYWXFHHSFFPA-UHFFFAOYSA-N
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Description

3-propyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This specific compound is characterized by its unique structure, which includes a propyl group attached to the nitrogen atom at the 3-position of the diazepine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-propyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzophenone with propylamine, followed by cyclization using a suitable dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods allow for better control over reaction parameters and can be scaled up to meet commercial demands. The use of automated reactors and advanced monitoring systems ensures consistent product quality and minimizes the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

3-propyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propyl group or other substituents can be replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic reagents like alkyl halides, amines, or thiols can be employed under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of substituted benzodiazepine derivatives with different functional groups.

Scientific Research Applications

3-propyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex benzodiazepine derivatives. It serves as a precursor for the development of new chemical entities with potential pharmacological activities.

    Biology: In biological research, the compound is studied for its interactions with various biological targets, including receptors and enzymes. It is used to investigate the mechanisms of action of benzodiazepines and their effects on cellular processes.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the treatment of anxiety, insomnia, and other central nervous system disorders. It serves as a lead compound for the development of new anxiolytic and sedative drugs.

    Industry: In the pharmaceutical industry, the compound is used in the formulation of benzodiazepine-based medications. It is also employed in the production of diagnostic agents and research chemicals.

Mechanism of Action

The mechanism of action of 3-propyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. The compound enhances the binding of GABA to its receptor, leading to increased chloride ion influx and hyperpolarization of the neuronal membrane. This results in the inhibition of neuronal excitability and produces the characteristic anxiolytic and sedative effects of benzodiazepines.

Comparison with Similar Compounds

Similar Compounds

    3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione: A closely related compound without the propyl group.

    3-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione: Similar structure with a methyl group instead of a propyl group.

    7,8-dimethoxy-3,4-dihydro-1H-benzo[b]azepine-2,5-dione: A benzazepine derivative with methoxy groups.

Uniqueness

The presence of the propyl group in 3-propyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione imparts unique pharmacological properties compared to its analogs. This structural modification can influence the compound’s binding affinity to receptors, metabolic stability, and overall pharmacokinetic profile. As a result, it may exhibit distinct therapeutic effects and side effect profiles, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-propyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-2-5-10-12(16)13-9-7-4-3-6-8(9)11(15)14-10/h3-4,6-7,10H,2,5H2,1H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRZYWXFHHSFFPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C(=O)NC2=CC=CC=C2C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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